Cas no 92866-00-7 (1-Ethynyl-4-(phenylethynyl)benzene)

1-Ethynyl-4-(phenylethynyl)benzene structure
92866-00-7 structure
Product Name:1-Ethynyl-4-(phenylethynyl)benzene
Numero CAS:92866-00-7
MF:C16H10
MW:202.250604152679
MDL:MFCD27665710
CID:752985
PubChem ID:253660199
Update Time:2024-10-26

1-Ethynyl-4-(phenylethynyl)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene, 1-ethynyl-4-(phenylethynyl)-
    • 1-Ethynyl-4-(phenylethynyl)benzene
    • 1-ethynyl-4-(2-phenylethynyl)benzene
    • 4-Ethynyldiphenylacetylene
    • 1-(4-Ethynylphenyl)-2-phenylacetylene
    • 4-(phenylethynyl)phenylacetylene
    • [4-(Phenylethynyl)phenyl]ethyne
    • WAUKYPQSFIENDE-UHFFFAOYSA-N
    • E0967
    • 1-Ethynyl-4-(2-phenylethynyl)benzene (ACI)
    • Benzene, 1-ethynyl-4-(phenylethynyl)- (7CI, 9CI)
    • [p-(Phenylethynyl)phenyl]acetylene
    • p-Ethynyltolane
    • YSWG397
    • CS-0169895
    • DTXSID60460868
    • T73075
    • AKOS030228731
    • MFCD27665710
    • SY056503
    • 92866-00-7
    • AS-61834
    • 1-Ethynyl-4-phenylethynyl-benzene
    • MDL: MFCD27665710
    • Inchi: 1S/C16H10/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h1,3-11H
    • Chiave InChI: WAUKYPQSFIENDE-UHFFFAOYSA-N
    • Sorrisi: C#CC1C=CC(C#CC2C=CC=CC=2)=CC=1

Proprietà calcolate

  • Massa esatta: 202.078250319g/mol
  • Massa monoisotopica: 202.078250319g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 3
  • Complessità: 315
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Punto di fusione: 88.0 to 92.0 deg-C
  • λmax: 318(Benzene)(lit.)

1-Ethynyl-4-(phenylethynyl)benzene Informazioni sulla sicurezza

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1-Ethynyl-4-(phenylethynyl)benzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  6 h, rt
Riferimento
Self-assembled nanostructures of linear arylacetylenes and their aza-substituted analogues
Xu, Jia-Ju; Yang, Xiong-Bo; Feng, Hua; Wang, Yu-Long; Shan, Hai-Quan; et al, AIP Advances, 2016, 6(6),

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Methanol ,  Tetrabutylammonium hydroxide Solvents: Toluene ;  5 min, 75 °C
Riferimento
A rapid and efficient synthetic route to terminal arylacetylenes by tetrabutylammonium hydroxide and methanol-catalyzed cleavage of 4-aryl-2-methyl-3-butyn-2-ols
Li, Jie; Huang, Pengcheng, Beilstein Journal of Organic Chemistry, 2011, 7, 426-431

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol ,  Toluene ;  1 h, 75 °C
1.2 Reagents: Acetic acid ;  neutralized
Riferimento
Novel monomers applicable to a compensation film, an optical film, and a display device
, United States, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Riferimento
Multiple self-assembled nanostructures from an oligo(p-phenyleneethynylene) containing rod-coil-rod triblock copolymer
Li, Kun; Wang, Qing, Chemical Communications (Cambridge, 2005, (38), 4786-4788

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Toluene ,  1,2-Dimethoxyethane ;  2 h, 70 °C
Riferimento
Process for the preparation of substituted phenylacetylenes via deprotection of 2-methyl-4-aryl-3-butyn-2-ols
, China, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  rt
1.2 Reagents: Water
Riferimento
Three-terminal field-controlled molecular devices
, World Intellectual Property Organization, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide ,  Tributylmethoxystannane Solvents: Tetrahydrofuran ;  4.5 h, reflux
1.2 Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium ;  8 h, rt
Riferimento
A one-pot method for the synthesis of phenylalkynyl-substituted terminal alkynes by deprotection/stannylation followed by a Migita-Kosugi-Stille coupling
Peng, Li-fen; Wang, Bing-hao; Wang, Ming; Tang, Zi-long; Jiang, Yan-zi; et al, Journal of Chemical Research, 2018, 42(5), 235-238

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Tetrahydrofuran
Riferimento
Selective and efficient access to ortho, meta and para ring-substituted phenylacetylene derivatives R-[CC-C6H4]x-Y (Y = H, NO2, CN, I, NH2)
Lavastre, Olivier; Cabioch, Sandrine; Dixneuf, Pierre H.; Vohlidal, Jiri, Tetrahedron, 1997, 53(22), 7595-7604

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Tributylmethoxystannane Catalysts: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  5 h, reflux; reflux → rt
1.2 Catalysts: Tri-tert-butylphosphine ,  Tris(dibenzylideneacetone)dipalladium Solvents: Tetrahydrofuran ;  rt
Riferimento
One-Pot Transformation of Ph2P(O)-Protected Ethynes: Deprotection Followed by Transition Metal-Catalyzed Coupling
Peng, Lifen; Xu, Feng; Suzuma, Yoshinori; Orita, Akihiro; Otera, Junzo, Journal of Organic Chemistry, 2013, 78(24), 12802-12808

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  rt; 3 h, rt
1.2 Reagents: Water
Riferimento
Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility
Sengeh, Joseph Vandy; Agboola, Olumide D.; Li, Houxiang; Zhu, Wei; Mike Chung, T. C., European Polymer Journal, 2021, 147,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt
Riferimento
Chemoselective Synthesis of 1,1-Disubstituted Vinyl Triflates from Terminal Alkynes Using TfOH in the Presence of TMSN3
Tummatorn, Jumreang ; Punjajom, Kunlayanee; Rodphon, Warabhorn; Ruengsangtongkul, Sureeporn; Chaisan, Nattawadee; et al, Organic Letters, 2019, 21(12), 4694-4697

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  4 h, rt
Riferimento
Fluoro-substituted phenyleneethynylenes: acetylenic n-type organic semiconductors
Matsuo, Daisuke; Yang, Xin; Hamada, Akiko; Morimoto, Kyo; Kato, Takuji; et al, Chemistry Letters, 2010, 39(12), 1300-1302

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Dichloromethane ;  overnight, rt
Riferimento
Combinatorial synthesis of oligo(phenylene ethynylene)s
Hwang, Jiunn-Jye; Tour, James M., Tetrahedron, 2002, 58(52), 10387-10405

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Dichloromethane ;  6 h, rt
Riferimento
Enhanced Emission in Self-Assembled Phenyleneethynylene Derived π-Gelators
Das, Gourab ; Thirumalai, Rajasekaran; Vedhanarayanan, Balaraman ; Praveen, Vakayil K. ; Ajayaghosh, Ayyappanpillai, Advanced Optical Materials, 2020, 8(14),

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Water ;  rt → 50 °C; 50 °C
Riferimento
Dielectric polymer compositions containing phenylactylene (di)adamantane monomer for microelectronic applications
, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt → 50 °C; 3 h, 50 °C; cooled
1.2 Solvents: Dichloromethane ;  30 min, cooled
Riferimento
Compositions and methods for thermosetting acetylenic monomers in organic compositions
, United States, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  1.5 h, rt
Riferimento
Synthesis and spectroscopic studies of arylethynylsilanes
Shao, Guang; Orita, Akihiro; Nishijima, Koji; Ishimaru, Kanako; Takezaki, Makoto; et al, Chemistry - An Asian Journal, 2007, 2(4), 489-498

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Dichloromethane ;  rt; 12 h, rt
Riferimento
Synthesis of a Homopolymer of Oligo(p-phenyleneethynylene) Attached to Alternate Carbons of a Main Chain Polyethylene and Its Liquid-Crystalline and Optical Properties
Wang, Wen-Zhong; Huang, Peng-Cheng, Journal of Macromolecular Science, 2013, 52(5), 701-715

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  7 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Chloroform ,  Water ;  0.5 h, rt
Riferimento
New fluorophores with rod-shaped polycyano π-conjugated structures: Synthesis and photophysical properties
Yamaguchi, Yoshihiro; Ochi, Takanori; Wakamiya, Tateaki; Matsubara, Yoshio; Yoshida, Zen-Ichi, Organic Letters, 2006, 8(4), 717-720

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium ;  24 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 1 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Cu(I) catalysis for selective condensation/bicycloaromatization of two different arylalkynes: direct and general construction of functionalized C-N axial biaryl compounds
Shang, Qian; Tang, Haifang; Liu, Yongping; Yin, MingMing; Su, Lebin; et al, Chemical Science, 2022, 13(1), 263-273

1-Ethynyl-4-(phenylethynyl)benzene Raw materials

1-Ethynyl-4-(phenylethynyl)benzene Preparation Products

1-Ethynyl-4-(phenylethynyl)benzene Fornitori

Amadis Chemical Company Limited
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(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
Numero d'ordine:A936788
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Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 15:21
Prezzo ($):340.0
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Amadis Chemical Company Limited
(CAS:92866-00-7)1-Ethynyl-4-(phenylethynyl)benzene
A936788
Purezza:99%
Quantità:5g
Prezzo ($):340.0
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